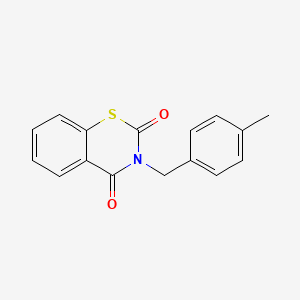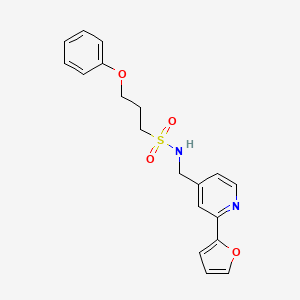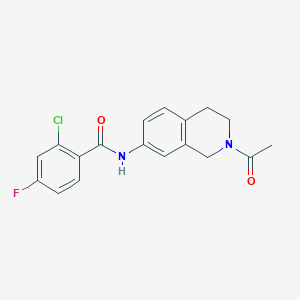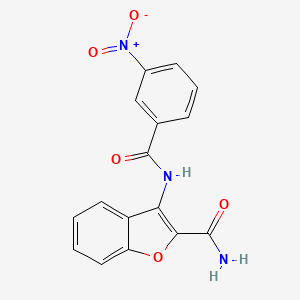
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the benzothiophene structure are often used in scientific research due to their potential biological applications . They belong to the class of organic compounds known as benzothiophenes, which are polycyclic aromatic compounds containing a benzene fused to a thiophene .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can vary greatly depending on the specific compound . The structure is typically determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions. For example, N-(1-benzothiophen-5-yl)-4- (2,5-dioxopyrrolidin-1-yl)benzamide, a similar compound, has been studied for its potential applications in scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can vary greatly depending on the specific compound . These properties are typically determined using techniques such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy.Scientific Research Applications
Organic Electronics and Optoelectronics
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide has been investigated for its potential in organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. Its unique molecular structure allows for efficient charge transport and light emission, making it a promising candidate for next-generation optoelectronic materials .
Biomedical Applications
a. Anticancer Properties: Studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Researchers investigate its mechanism of action and potential as an anticancer agent. Further exploration is needed to optimize its efficacy and minimize side effects.
b. Anti-Inflammatory Activity: N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide may possess anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways and potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Materials Science: Nanocrystals
a. Synthesis and Properties: Researchers have synthesized nanocrystals of this compound and studied their properties. These nanocrystals exhibit size-dependent optical and electronic behavior. Understanding their growth mechanisms and surface chemistry is crucial for tailoring their properties for specific applications .
b. Programmed Assemblies: The self-assembly of nanocrystals into larger structures is an area of interest. Researchers explore how N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide nanocrystals can be organized into functional architectures, such as nanowires or thin films .
Photocatalysis
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide may serve as a photocatalyst for organic transformations. Researchers explore its ability to drive chemical reactions under light irradiation, potentially enabling greener synthetic routes .
Computational Chemistry and Molecular Modeling
The compound’s electronic structure and reactivity are studied using computational methods. Researchers simulate its behavior, predict properties, and explore its interactions with other molecules. Such insights aid in designing novel materials and optimizing existing ones .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels that contribute to its overall effects .
Safety and Hazards
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHGNKHUGEKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561269.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2561272.png)


![2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2561278.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2561279.png)
![3-[4-Formyl-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2561281.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2561285.png)


![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)